molecular formula C6H13NO4S B12835911 Ethyl 4-sulfamoylbutanoate

Ethyl 4-sulfamoylbutanoate

Cat. No.: B12835911
M. Wt: 195.24 g/mol
InChI Key: MHLNHKAXGOHWLC-UHFFFAOYSA-N
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Description

Ethyl 4-sulfamoylbutanoate is an organic compound with the molecular formula C₆H₁₃NO₄S It is an ester derivative of butanoic acid, featuring a sulfamoyl group attached to the fourth carbon atom of the butanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-sulfamoylbutanoate typically involves the esterification of 4-sulfamoylbutanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

4-sulfamoylbutanoic acid+ethanolsulfuric acidethyl 4-sulfamoylbutanoate+water\text{4-sulfamoylbutanoic acid} + \text{ethanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 4-sulfamoylbutanoic acid+ethanolsulfuric acid​ethyl 4-sulfamoylbutanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of sulfonic acid derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The sulfamoyl group in this compound can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfamoyl group, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, under mild to moderate conditions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-sulfamoylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfamoyl groups.

    Medicine: this compound derivatives have potential therapeutic applications, including as inhibitors of certain enzymes involved in disease pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-sulfamoylbutanoate involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Ethyl 4-sulfamoylbutanoate can be compared with other similar compounds, such as:

    Ethyl 4-aminobutanoate: This compound lacks the sulfamoyl group and has different reactivity and applications.

    Ethyl 4-sulfonylbutanoate: This compound has a sulfonyl group instead of a sulfamoyl group, leading to different chemical properties and reactivity.

    Ethyl 4-hydroxybutanoate: This compound has a hydroxyl group, making it more hydrophilic and reactive in different types of chemical reactions.

The uniqueness of this compound lies in its sulfamoyl group, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Biological Activity

Ethyl 4-sulfamoylbutanoate is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits various biological activities, primarily attributed to its ability to interact with specific molecular targets, making it a subject of interest in drug development. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C6H12N2O4SC_6H_{12}N_2O_4S and a molecular weight of approximately 202.24 g/mol. The compound features a sulfamoyl group attached to a butanoate backbone, which is essential for its biological activity.

PropertyValue
Molecular FormulaC6H12N2O4SC_6H_{12}N_2O_4S
Molecular Weight202.24 g/mol
Functional GroupsSulfamoyl, Ester

The biological activity of this compound is primarily linked to its ability to inhibit certain enzymes involved in metabolic processes. Sulfonamide compounds are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. By inhibiting this enzyme, this compound disrupts the production of folate in bacteria, leading to impaired growth and proliferation.

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of bacterial folate synthesis pathways, similar to other sulfonamide derivatives.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases .
  • Enzyme Inhibition : this compound has been investigated for its ability to modulate enzyme activity beyond DHPS. It may interact with other enzymes involved in metabolic pathways, leading to diverse biological effects.

Case Study 1: Antibacterial Efficacy

In a study conducted on various bacterial strains, this compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL, showcasing its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

A recent investigation evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The treatment group exhibited reduced levels of inflammatory markers compared to the control group, suggesting that this compound may be beneficial in managing inflammatory conditions.

Properties

IUPAC Name

ethyl 4-sulfamoylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S/c1-2-11-6(8)4-3-5-12(7,9)10/h2-5H2,1H3,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLNHKAXGOHWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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